6-Methylbenz(c)acridine
Description
Overview of Polycyclic Aromatic Nitrogen Heterocycles in Academic Research
Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of organic compounds that feature two or more fused aromatic rings, with at least one carbon atom in the ring structure replaced by a nitrogen atom. researchgate.net These compounds are analogues of polycyclic aromatic hydrocarbons (PAHs) and are of considerable interest in academic research due to their diverse electronic properties, structural variety, and significant biological activities. researchgate.netbeilstein-journals.org
PANHs are found in the environment, often co-occurring with PAHs in areas contaminated by sources such as coal tar and creosote. researchgate.netmdpi.com Their presence is not only a result of pollution, but they are also intentionally synthesized for various applications. researchgate.net From a research perspective, the incorporation of a nitrogen atom into a polycyclic aromatic framework introduces a site of basicity and alters the electron distribution, which can significantly influence the molecule's chemical reactivity, light-absorbing properties, and interactions with biological systems. beilstein-journals.orgmdpi.comrsc.org Consequently, PANHs are extensively studied in fields ranging from materials science, where they are investigated for their optical and electronic properties, to medicinal chemistry, where their potential as therapeutic agents is explored. ontosight.aiontosight.airsc.org
Historical Perspectives on Acridine (B1665455) and Benzacridine Research Evolution
The parent compound, acridine, was first isolated from the anthracene (B1667546) fraction of coal tar in 1870 by Graebe and Caro, named for its acrid smell and irritating properties. e-bookshelf.de The initial research focused on its basic characterization and the development of synthetic methods. e-bookshelf.de Over the years, the field expanded significantly, with numerous systems for numbering the acridine ring being proposed before a standardized nomenclature was adopted. e-bookshelf.de
The study of acridines took a significant turn with the discovery of their biological activities. In the early 20th century, acridine derivatives were investigated as potential antibacterial agents, with the first clinical use reported in 1917. oup.com This led to the synthesis and testing of a wide array of aminoacridines, which found use as both antibacterials and antimalarials, particularly during World War II. oup.com The unique planar structure of the acridine ring system was identified as a key feature for its biological action, allowing it to intercalate with DNA. rsc.orgoup.com
The fusion of benzene (B151609) rings to the acridine core gives rise to benzacridines, which present a more complex and diverse set of isomers and properties. solubilityofthings.com Research into benzacridines has explored their synthesis, chemical reactivity, and potential applications, including their role as fluorescent probes and their investigation in cancer research. solubilityofthings.comresearchgate.net The evolution of analytical techniques has further enabled a deeper understanding of the structure-activity relationships within this class of compounds.
Significance of the Benz[c]acridine (B1195844) Framework in Molecular Studies
The benz[c]acridine framework is a specific isomeric form of benzacridine that has garnered particular attention in molecular studies. Its distinct angular fusion of the benzene ring to the acridine nucleus results in unique electronic and steric properties compared to other benzacridine isomers. nih.gov This specific arrangement influences how the molecule interacts with other molecules, including biological macromolecules like DNA and enzymes. ontosight.ainih.gov
Studies have focused on various derivatives of the benz[c]acridine scaffold, investigating how substitutions at different positions on the ring system affect its properties. ontosight.ainih.gov For instance, the introduction of methyl groups or other functional groups can alter the molecule's lipophilicity, stability, and biological activity. ontosight.ai The benz[c]acridine framework serves as a foundational structure for the design and synthesis of new compounds with tailored properties for applications in medicinal chemistry and materials science. redalyc.org Research has shown that derivatives of benz[c]acridine can exhibit antitumor properties, making them a subject of interest in the development of new therapeutic agents. solubilityofthings.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
14856-12-3 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
6-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-10-13-6-2-4-8-15(13)18-16(12)11-14-7-3-5-9-17(14)19-18/h2-11H,1H3 |
InChI Key |
LZAUKQJYBZEOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=NC4=CC=CC=C4C=C13 |
Origin of Product |
United States |
Metabolic Activation Pathways and Enzymatic Transformations of Methylbenz C Acridines
Cytochrome P450-Mediated Metabolism of Benz[c]acridines
The initial step in the metabolic activation of benz[c]acridines involves oxidation by cytochrome P450 enzymes. wikipedia.org These enzymes, a superfamily of heme-containing monooxygenases, introduce an oxygen atom into the polycyclic aromatic structure, making it more water-soluble and facilitating further metabolism. wikipedia.org This process, however, can also lead to the formation of reactive electrophilic metabolites that can bind to cellular macromolecules like DNA, initiating carcinogenesis. acs.orgresearchgate.net
Role of Specific CYP Isoforms (e.g., CYP1A1) in Aza-Polycyclic Aromatic Hydrocarbon Activation
Several cytochrome P450 isoforms are involved in the metabolism of aza-PAHs, with CYP1A1 and CYP1B1 being particularly important in their activation. acs.orgnih.gov Studies have shown that human CYP1A1 is highly effective in metabolizing various PAHs and aza-PAHs. acs.org For instance, in the metabolism of dibenz[a,h]acridine (B14076), a related aza-PAH, human CYP1A1 was found to be the most active among the tested P450s. acs.org The expression of CYP1A1 and CYP1B1 can be induced by exposure to PAHs themselves, which can, in turn, enhance the metabolic activation of these carcinogens. nih.govnih.gov Specifically for 7-methylbenz[c]acridine, a closely related compound, CYP1A2 has been identified as being highly selective in the formation of the 3,4-dihydrodiol, a proximate carcinogen, while CYP1A1 is involved in the formation of the K-region oxide. nih.govpreprints.orgpreprints.orgiwc.int
Identification of Oxidative Metabolites in Microsomal Systems
Incubation of 6-methylbenz[c]acridine and its analogs with liver microsomes, which are rich in CYP enzymes, has led to the identification of several oxidative metabolites. nih.govresearchgate.net The major organo-extractable metabolites identified from the metabolism of 7-methylbenz[c]acridine by rat hepatocytes co-chromatographed with standards of 7-hydroxymethylbenz[c]acridine, trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine, and trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine. nih.gov These findings indicate that both methyl group oxidation and the formation of dihydrodiols on the aromatic rings are significant metabolic pathways. nih.gov
Formation of Dihydrodiols and Diol Epoxides as Metabolic Intermediates
Following the initial oxidation by CYP enzymes to form an arene oxide, microsomal epoxide hydrolase can hydrate (B1144303) this intermediate to produce a trans-dihydrodiol. acs.orgoup.com This dihydrodiol can then undergo a second round of oxidation by CYP enzymes to form a highly reactive diol epoxide. acs.orgoup.com
Stereoselective Metabolism and Characterization of Diol Enantiomers
The enzymatic reactions involved in the formation of dihydrodiols are often stereoselective, meaning that one stereoisomer (enantiomer) is produced in preference to the other. acs.orgacs.org For aza-PAHs like dibenz[a,h]acridine and 7-methylbenz[c]acridine, the metabolism to their non-K-region diols by human CYP1A1 proceeds with a high degree of stereoselectivity, predominantly forming the (-)-(R,R) enantiomer. acs.org In the case of 7-methylbenz[c]acridine, the proximate carcinogenic 3,4-dihydrodiol is formed with a predominant 3R,4R-absolute configuration, regardless of the specific P450 enzyme catalyzing the reaction. nih.gov The K-region dihydrodiols of 7-methylbenz[c]acridine, however, are generally formed with no stereoselectivity, with the exception of the reaction catalyzed by CYP1A2, which favors the S,S isomer. nih.gov
Significance of Bay-Region Diol Epoxides as Proximate Carcinogens
The "bay-region" theory of PAH carcinogenicity posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay" in the molecule are particularly potent carcinogens. researchgate.net This is because the carbocation formed upon opening of the epoxide ring in this region is highly stabilized. nih.gov For benz[c]acridine (B1195844), the 3,4-dihydrodiol is the metabolic precursor to a bay-region diol epoxide. nih.gov Tumorigenicity studies in newborn mice have shown that the trans-3,4-dihydroxy-3,4-dihydro-benz[c]acridine (B[c]ACR 3,4-dihydrodiol) is significantly more tumorigenic than the parent compound. nih.gov Furthermore, the bay-region 3,4-diol-1,2-epoxide-2 isomer of benz[c]acridine was found to be exceptionally tumorigenic, supporting the concept that this bay-region diol epoxide is an ultimate carcinogenic metabolite. nih.gov
Contributions of Human and Rodent Enzymes in Carcinogen Metabolism
While both human and rodent enzymes metabolize aza-PAHs through similar pathways, there can be significant differences in their catalytic efficiencies and regioselectivity. acs.orgacs.org For example, rat P450 1A1 has been shown to be more than twice as active as human P450 1A1 in metabolizing dibenz[a,h]acridine. acs.org Furthermore, human and rat P450 1A1 exhibit different regioselectivity in the metabolism of this compound. acs.org Despite these differences in regioselectivity, both human and rat enzymes often show similar stereoselectivity, producing primarily the R,R-enantiomers of the diols. acs.org Studies using hepatocytes from rats pretreated with inducers like phenobarbital (B1680315) and 3-methylcholanthrene (B14862) have demonstrated a significant increase in the total metabolism of 7-methylbenz[c]acridine, highlighting the inducible nature of these metabolic pathways in rodents. nih.gov These species-specific differences are crucial for extrapolating carcinogenicity data from animal models to human risk assessment. acs.org
Molecular Mechanisms and Interactions of 6 Methylbenz C Acridine with Biological Macromolecules
Deoxyribonucleic Acid (DNA) Intercalation and Binding Properties
The primary mode of interaction between 6-Methylbenz(c)acridine and DNA is through non-covalent binding, with intercalation being a key mechanism.
Acridine (B1665455) derivatives, a class of compounds to which this compound belongs, are well-documented for their ability to bind to DNA in a non-covalent manner. researchgate.net The predominant mechanism is intercalation, where the planar aromatic ring system of the acridine molecule inserts itself between the base pairs of the DNA double helix. scispace.comresearchgate.net This insertion is stabilized by various non-covalent forces, including hydrophobic and van der Waals interactions between the acridine ring and the DNA bases. nih.govtandfonline.com
This intercalation process causes structural distortions in the DNA, such as unwinding of the helical twist and an increase in the separation between adjacent base pairs to accommodate the intercalated molecule. researchgate.net These structural changes can interfere with crucial cellular processes like DNA replication and transcription. evitachem.com
Spectroscopic techniques are invaluable for elucidating the binding of benz[c]acridine (B1195844) derivatives to DNA. UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed to study these interactions. tandfonline.comnih.gov
Upon binding to DNA, the UV-Vis absorption spectrum of a benz[c]acridine derivative typically exhibits a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength). mdpi.comfarmaciajournal.com These spectral changes are indicative of the strong interaction between the chromophore of the benz[c]acridine and the DNA base pairs, consistent with an intercalative binding mode. farmaciajournal.com
Fluorescence spectroscopy is another powerful tool. The intrinsic fluorescence of many acridine derivatives is often quenched upon binding to DNA. scispace.commdpi.com This quenching can be used to determine binding constants and the number of binding sites. tandfonline.com Competitive displacement assays using known DNA intercalators like ethidium (B1194527) bromide further confirm the intercalative binding mechanism. scispace.com
Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon ligand binding. The interaction of benz[c]acridine derivatives with DNA can induce changes in the CD spectrum of DNA, reflecting the structural perturbations caused by intercalation. tandfonline.com
| Spectroscopic Technique | Observed Phenomenon | Interpretation |
| UV-Vis Absorption Spectroscopy | Hypochromism and Bathochromic Shift | Strong interaction between the acridine chromophore and DNA base pairs, indicative of intercalation. mdpi.comfarmaciajournal.com |
| Fluorescence Spectroscopy | Quenching of intrinsic fluorescence | Binding of the acridine derivative to DNA. scispace.commdpi.com |
| Circular Dichroism (CD) | Changes in the DNA spectral signature | Conformational changes and structural perturbations in the DNA double helix upon binding. tandfonline.com |
Covalent DNA Adduct Formation by Metabolically Activated Benz[c]acridines
While non-covalent intercalation is a primary interaction, certain benz[c]acridines, including methylated derivatives, can undergo metabolic activation to form reactive intermediates that covalently bind to DNA, forming DNA adducts. nih.gov
The formation of covalent DNA adducts by polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs like benz[c]acridines is a critical step in the initiation of chemical carcinogenesis. nih.govnih.gov This process requires metabolic activation, typically catalyzed by cytochrome P450 enzymes. nih.govimrpress.com
For many PAHs, the "diol epoxide" pathway is the major route of activation. nih.gov This involves the enzymatic conversion of the parent compound into a dihydrodiol, which is then further oxidized to a highly reactive diol epoxide. osti.gov These diol epoxides are electrophilic and can react with nucleophilic sites on DNA bases, primarily the N7 and N3 positions of guanine (B1146940) and adenine. nih.govwikipedia.org The formation of these adducts can lead to mutations if not repaired before DNA replication. nih.gov
Studies on related compounds like benzo[c]chrysene (B89444) have shown that metabolic activation in mouse skin leads to the formation of multiple DNA adducts derived from fjord-region diol epoxides. nih.gov The high tumorigenic activity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine suggests that a bay-region 3,4-diol-1,2-epoxide may be an ultimate carcinogenic metabolite. researchgate.net
The structure of the DNA adducts formed can vary depending on the specific benz[c]acridine and the stereochemistry of the reactive diol epoxide. nih.gov
The quantification of DNA adducts serves as a biomarker of exposure to genotoxic compounds. wikipedia.org Studies have shown a correlation between the extent of DNA adduct formation and the carcinogenic potential of PAHs. nih.gov
In animal models, the levels of DNA adducts in target tissues can be measured following exposure to a carcinogen. For instance, topical application of benzo[c]chrysene on mouse skin resulted in detectable DNA adducts, with some adducts persisting for several weeks. nih.gov The level of adduct formation is often dose-dependent. iarc.fr
Human monitoring studies have also utilized DNA adducts to assess exposure to PAHs from environmental and occupational sources. nih.gov However, the relationship between adduct levels and cancer risk in humans is complex and can be influenced by individual differences in metabolism and DNA repair capacity. iarc.fr
| Exposure and Adduct Formation | Key Findings |
| Animal Studies (e.g., Benzo[c]chrysene) | Topical application leads to the formation of persistent DNA adducts in the skin. nih.gov |
| Carcinogenicity Correlation | The extent of DNA adduct formation often correlates with the carcinogenic potential of the compound. nih.gov |
| Human Biomonitoring | DNA adducts are used as biomarkers to quantify exposure to carcinogenic PAHs. nih.gov |
Interactions with DNA Regulatory Enzymes
In addition to directly interacting with DNA, this compound and related compounds can exert their biological effects by interfering with the function of DNA regulatory enzymes, such as topoisomerases. evitachem.com
Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. mdpi.com There are two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which creates double-strand breaks. google.com
Many acridine derivatives are known inhibitors of topoisomerases. researchgate.netnih.gov They can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. mdpi.com This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks and ultimately cell death. google.com The ability of this compound to intercalate into DNA is thought to enhance its affinity for the topoisomerase-DNA complex, thereby promoting its inhibitory activity. mdpi.com
The inhibition of topoisomerase II is a well-established mechanism of action for several clinically used anticancer drugs. mdpi.com Research has shown that various acridine derivatives can inhibit both topoisomerase I and II. nih.govmdpi.com The specific inhibitory profile can be influenced by the nature and position of substituents on the acridine ring.
Modulation of Topoisomerase Activity by Acridine Derivatives
Acridine derivatives are recognized as potent modulators of DNA topoisomerases, enzymes that are critical for overcoming topological obstacles in DNA during processes like replication and transcription. mdpi.com These compounds typically function as "topoisomerase poisons" rather than simple catalytic inhibitors. mdpi.com The general mechanism involves the stabilization of a transient intermediate in the enzyme's catalytic cycle known as the cleavable complex, where the enzyme is covalently bound to a cleaved DNA strand. frontiersin.orggoogle.com
The planar, polycyclic structure of the acridine ring allows it to insert, or intercalate, between the base pairs of the DNA double helix. mdpi.comfrontiersin.org This intercalation event, coupled with interactions between the drug's side chains and the topoisomerase enzyme, traps the enzyme-DNA complex. frontiersin.org This action effectively converts the topoisomerase into a cellular poison, as the stabilized complex leads to the accumulation of single- or double-strand DNA breaks. google.com Acridine derivatives have been shown to inhibit both type I and type II topoisomerases, which are key targets in cancer chemotherapy. mdpi.com The inhibition of these enzymes prevents the necessary religation of the DNA strands, a critical step for completing cellular processes that require DNA unwinding. nih.govphcogrev.com
Disruption of DNA Synthesis and Replication Processes
The stabilization of topoisomerase-DNA cleavable complexes by acridine derivatives directly disrupts DNA synthesis and replication. researchgate.net Topoisomerases are essential for relieving the torsional stress that builds up ahead of the replication fork as the DNA double helix is unwound. mdpi.comnih.gov By poisoning these enzymes, acridines prevent the proper management of this supercoiling.
This interference leads to a halt in the progression of the replication machinery, thereby inhibiting DNA synthesis. phcogrev.com The presence of persistent DNA strand breaks resulting from the stabilized cleavable complexes can also physically block the advancement of DNA polymerase. nih.gov This disruption of DNA replication can induce cell cycle arrest, typically in the S or G2 phase, and ultimately trigger apoptotic cell death pathways. phcogrev.com The pharmacological actions of acridines are therefore closely tied to their ability to interact with DNA regulatory enzymes and disrupt essential DNA functions within the cell. researchgate.net
Molecular Basis of Genotoxicity
The interaction of benzacridines with DNA not only disrupts enzymatic processes but also directly damages the genetic material, leading to mutations and chromosomal damage. This genotoxicity is a hallmark of many polycyclic aromatic compounds.
Mechanisms of Frameshift and Base-Pair Substitution Mutations Induced by Benzacridines
Benzacridines are known mutagens capable of inducing several types of genetic alterations, primarily frameshift and base-pair substitution mutations. researchgate.net A frameshift mutation is a genetic mutation caused by the insertion or deletion (indel) of nucleotides in a DNA sequence in a number not divisible by three, which alters the reading frame of the subsequent codons. wikipedia.org Base-pair substitutions involve the replacement of one nucleotide with another.
The primary mechanism for inducing these mutations is DNA intercalation. When a planar molecule like a benzacridine derivative inserts itself between adjacent base pairs, it distorts the helical structure of the DNA. This distortion can cause the DNA polymerase enzyme to "slip" during replication, leading to the erroneous insertion or deletion of one or more bases, which results in a frameshift mutation. researchgate.net Such mutations are particularly characteristic of acridine-type intercalators. researchgate.net
Furthermore, the distortion of the DNA helix can interfere with the fidelity of the polymerase, leading to the incorrect incorporation of a nucleotide opposite a template base, causing a base-pair substitution. nih.govnih.gov The mutagenic potential of various methylbenz[c]acridines has been evaluated using bacterial reverse mutation assays, such as the Ames test with different Salmonella typhimurium strains (e.g., TA97a, TA98, TA100), each designed to detect specific types of mutations like frameshifts or base-pair substitutions. researchgate.net
| Mutation Type | Mechanism | Consequence |
| Frameshift | Insertion or deletion of nucleotides (not in a multiple of three) due to DNA polymerase slippage at the site of intercalation. wikipedia.org | Alters the reading frame, leading to a completely different and often nonfunctional protein. wikipedia.org |
| Base-Pair Substitution | Incorrect nucleotide incorporation by DNA polymerase due to distortion of the DNA helix by the intercalated molecule. | Can result in a missense mutation (different amino acid) or nonsense mutation (premature stop codon). |
Structure Activity Relationships Sar and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benz[c]acridines
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. nih.govuniroma1.it These models are particularly valuable for assessing the potential toxicity of compounds, such as mutagenicity and carcinogenicity, without the need for extensive and costly experimental testing. nih.govd-nb.info
The carcinogenic and mutagenic properties of benz[c]acridines are closely linked to their molecular structure. nih.govresearchgate.net QSAR studies have been employed to identify specific molecular descriptors that correlate with these toxicological endpoints. researchgate.neteuropa.eu For instance, the carcinogenicity of benz[c]acridines has been related to the charge at specific regions of the molecule, denoted as QK, QN, and QL, as well as a high electron density in the highest occupied molecular orbital (HOMO). nih.govresearchgate.net
The CASE (Computer Automated Structure Evaluation) and MULTICASE programs are examples of expert systems used to identify molecular fragments, termed "biophores" and "biophobes," that are associated with biological activity. nih.gov For example, 7,9-Dimethylbenz(c)acridine has been identified as containing a biophore significant for mutagenicity in Salmonella. nih.gov
The table below summarizes some key molecular descriptors and their correlation with the biological activity of benz[c]acridines.
| Descriptor Category | Specific Descriptors | Correlated Activity | Reference |
| Electronic | Charge at QK, QN, and QL regions | Carcinogenicity | nih.govresearchgate.net |
| High electron density on HOMO | Carcinogenicity | nih.govresearchgate.net | |
| Structural Fragments | Biophores (e.g., in 7,9-Dimethylbenz(c)acridine) | Mutagenicity | nih.gov |
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a technique that provides detailed information about the structure of organic molecules, has also been utilized in the QSAR analysis of benz[c]acridines. nih.govbritannica.com A good relationship has been observed between the chemical shift differences (δδ) in the ¹H NMR spectra of methylbenz[c]acridines and their epithelioma index (EI), a measure of carcinogenic activity. nih.gov This suggests that ¹H NMR can be a useful tool in the screening of chemical carcinogens within this class of compounds. nih.gov
Theoretical Investigations of Electronic Structure and Reactivity
Theoretical and computational methods are instrumental in understanding the fundamental electronic properties of molecules and how these properties influence their chemical reactivity and biological activity. tandfonline.com
Quantum chemical calculations have been applied to study the electronic structure of benz[c]acridines, providing insights into electron distribution, bond orders, and reactivity indices. nih.gove-bookshelf.de These calculations help in understanding the intricate relationship between the molecular structure and the observed biological activities. e-bookshelf.de For instance, the carcinogenic activity of these compounds has been linked to specific electronic properties calculated through quantum chemical methods. nih.gov
The concepts of resonance energy and aromaticity play a significant role in the stability and reactivity of polycyclic aromatic compounds. researchgate.net Studies have shown a correlation between the resonance energy per π-electron and the carcinogenic activity of benz[c]acridines. popline.org Specifically, benz[c]acridines with potent carcinogenic activity tend to have a significantly lower resonance energy per π-electron. popline.org
Calculations based on Aihara's TRE (Topological Resonance Energy) theory have demonstrated that benz[c]acridines possess stable aromatic characteristics with positive resonance energies. nih.govresearchgate.net Furthermore, the resonance energies per π-electron for structures lacking a double bond in the K-region are more stable than their parent compounds. nih.govresearchgate.net
| Theoretical Concept | Finding | Relation to Carcinogenicity | Reference |
| Resonance Energy | Potent carcinogenic benz[c]acridines have lower resonance energy per π-electron. | Inverse correlation | popline.org |
| Aromaticity | Benz[c]acridines have stable aromatic characters with positive resonance energies. | Contributes to overall stability, with specific regional effects influencing activity. | nih.govresearchgate.net |
The metabolic activation of many carcinogens, including benz[c]acridines, often involves the formation of highly reactive carbocation intermediates. nih.govnih.gov Computational studies, particularly using density functional theory (DFT), have been crucial in investigating the stability of these carbocations and their reaction pathways. nih.govresearchgate.net
For aza-polycyclic aromatic hydrocarbons, it has been shown that bay-region carbocations can be formed from O-protonated epoxides in barrierless processes. nih.govresearchgate.net The relative stability of these carbocations can be determined in both the gas phase and in a solvent environment. nih.gov A bay-region methyl group can introduce structural distortion, destabilizing the epoxide and promoting the ring-opening process that leads to the formation of a carbocation. nih.govnih.gov The high tumorigenic activity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine suggests that a bay-region 3,4-diol-1,2-epoxide may be an ultimate carcinogenic metabolite, which proceeds through a carbocation intermediate. researchgate.netresearchgate.net
Molecular Design Principles for Modulating Biological Activity
The biological profile of benz(c)acridine derivatives is intricately linked to their molecular architecture. Computational chemistry and structure-activity relationship (SAR) studies have been instrumental in elucidating the principles that govern their activity, providing a roadmap for designing compounds with tailored biological effects. These investigations focus on how specific structural modifications influence the interaction of these molecules with biological targets, such as DNA and associated enzymes.
Influence of Substituent Position and Nature on Biological Effects
The placement and chemical nature of substituents on the benz(c)acridine framework are critical determinants of the compound's biological and pharmacological properties, including carcinogenicity and potential therapeutic activities.
Research into the tumorigenicity of benz(c)acridine and its derivatives has shown that the introduction of a methyl group can significantly enhance carcinogenic activity. researchgate.net Specifically, substitution of a methyl group at the 7-position of the benz[c]acridine (B1195844) skeleton is known to increase its tumor-initiating activity. researchgate.net A series of 7-methylbenz[c]acridine derivatives, including those with additional methyl groups at the 9-, 10-, or 11-positions, exhibited potent carcinogenic activity. researchgate.net Computational studies have linked this activity to the electronic properties of the molecules, such as charge distribution and high electron density on the Highest Occupied Molecular Orbital (HOMO). researchgate.net
In contrast to studies on carcinogenicity, other research highlights the potential of substituted benz(c)acridines as therapeutic agents. For instance, in the development of antileishmanial agents, the 7-substituent on a benzo[c]acridine scaffold also plays a pivotal role. The introduction of a 7-methyl group on a related 9-amino-2-methoxyacridine core was found to be a promising modification for enhancing antileishmanial activity. mdpi.com
The influence of substituent position is a well-established principle in the broader acridine (B1665455) family. For example, in a series of bis(acridine-4-carboxamides), analogues with small substituents like a methyl group at the acridine 5-position showed markedly superior potency as anticancer agents. nih.gov Conversely, larger substituents at any position tended to decrease potency, likely by diminishing the molecule's DNA binding affinity. nih.gov Similarly, for 9-anilinoacridines, substituents on the acridine ring are crucial for their activity against Plasmodium falciparum, the parasite responsible for malaria. openmedicinalchemistryjournal.com The most active compounds in this class often feature 3,6-diamino substitutions on the acridine ring. openmedicinalchemistryjournal.com
These findings underscore a governing principle: the biological effect of a substituent on the benz(c)acridine core is not merely a function of its intrinsic properties but is profoundly dependent on its specific location on the heterocyclic ring system.
Table 1: Influence of Methyl Group Position on the Carcinogenic Activity of Benz(c)acridine Derivatives
| Compound/Substituent Position | Observed Biological Effect | Reference |
| 7-Methyl | Enhanced tumor-initiating activity | researchgate.net |
| 7,9-Dimethyl | Potent carcinogenic activity | researchgate.net |
| 7,10-Dimethyl | Potent carcinogenic activity | researchgate.net |
| 7,11-Dimethyl | Potent carcinogenic activity | researchgate.net |
| 5,7-Dimethyl | Exception, did not show potent activity | researchgate.net |
Strategies for Decoupling Cytotoxicity from Genotoxicity through Structural Modification
A significant challenge in the development of acridine-based anticancer agents is the frequent co-occurrence of desired cytotoxicity (cancer cell-killing ability) with undesired genotoxicity (the potential to damage DNA, leading to mutations). A key goal in medicinal chemistry is to design molecules that are potently cytotoxic but minimally genotoxic, thereby increasing their therapeutic index.
SAR studies on various acridine derivatives have revealed effective strategies for decoupling these two effects. A primary principle that has emerged is the manipulation of molecular symmetry and bulk. nih.govresearchgate.net Studies on series of 3,6-di-substituted acridines have demonstrated that simple, symmetric molecules tend to be more mutagenic than their asymmetric counterparts. nih.govresearchgate.net
The introduction of chemical groups that induce asymmetry or add steric bulk to the acridine structure can effectively separate cytotoxicity from genotoxicity. nih.govresearchgate.net The rationale is that while the planar acridine core's ability to intercalate into DNA is often linked to both cytotoxicity and genotoxicity, modifications that disrupt a perfect fit or alter the molecule's electronic properties can selectively diminish its mutagenic potential without sacrificing its cytotoxic efficacy. nih.govresearchgate.net The clastogenicity (ability to induce chromosome damage) of acridines has been linked to molecular length and electrophilicity in mammalian cells. nih.govresearchgate.net
This design principle led to the successful synthesis of 3-acetamido-6-(4-fluorobenzamido)acridine, an asymmetric acridine derivative. This compound displayed strong cytotoxic activity against Chinese Hamster Ovary (CHO) cells but was found to be non-mutagenic in the Ames test, exemplifying a successful decoupling of the two biological effects. nih.gov This strategy of using structural modifications to create asymmetry or add bulk represents a promising pathway for developing safer acridine-based chemotherapeutic agents.
Table 2: Design Strategies for Separating Cytotoxicity and Genotoxicity in Acridine Derivatives
| Structural Modification Strategy | Impact on Biological Properties | Example Outcome | Reference |
| Introduction of Asymmetry | Reduces mutagenicity while retaining cytotoxicity. | Simple symmetric molecules were more mutagenic than asymmetric structures. | nih.govresearchgate.net |
| Introduction of Bulky Groups | Disrupts optimal DNA intercalation associated with genotoxicity. | Led to the synthesis of a promising cytotoxic, non-mutagenic compound. | nih.gov |
Analytical Methodologies for Detection and Characterization of Benz C Acridines
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating benz[c]acridines from complex matrices such as environmental samples and biological tissues. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Azaarene Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including azaarenes like 6-Methylbenz(c)acridine. In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and fragmentation pattern of each compound.
GC-MS has been successfully applied to the analysis of azaarenes in various samples, including those from environmental sources and cooked foods. For instance, in the analysis of roasted meat samples, GC-MS can be used to identify and quantify benz[c]acridines by monitoring their specific molecular ions. The mass spectrum of the parent benz[c]acridine (B1195844), for example, would show a molecular ion peak at a mass-to-charge ratio (m/z) of 229. researchgate.net For this compound (C₁₈H₁₃N), the expected molecular ion would be at m/z 243.
Recent advancements in GC technology, such as the use of high-resolution time-of-flight mass spectrometry (GC-QToF-MS), have further enhanced the separation and identification of polycyclic aromatic nitrogen heterocycles (PANHs) from complex mixtures containing polycyclic aromatic hydrocarbons (PAHs). researchgate.net This high-resolution mass spectrometry allows for the accurate determination of elemental compositions, aiding in the confident identification of target analytes.
Table 1: GC-MS Parameters for Azaarene Analysis
| Parameter | Typical Conditions |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane |
| Injector Temperature | 250 - 300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Time-of-Flight (ToF) |
| Detection Mode | Selected Ion Monitoring (SIM), Full Scan |
High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of azaarenes. HPLC is particularly suitable for compounds that are non-volatile or thermally labile. The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
For the detection of benz[c]acridines, fluorescence and ultraviolet (UV) detectors are commonly employed due to the inherent spectroscopic properties of these aromatic compounds. Fluorescence detection is especially sensitive and selective for many polycyclic aromatic compounds. The selection of appropriate excitation and emission wavelengths is critical for achieving optimal sensitivity. For acridine (B1665455), a related parent compound, the fluorescence excitation maximum is around 360 nm, with an emission maximum at approximately 417 nm in ethanol. nih.gov These wavelengths can serve as a starting point for optimizing the detection of this compound.
A study on the determination of azaarenes in roasted pork loin utilized a modified HPLC-FLD method to measure the combined concentration of benz[a]acridine (B1217974) and benz[c]acridine isomers, which co-eluted under the applied conditions, with a retention time of 9.2 minutes. nih.gov This highlights both the utility and a potential challenge of HPLC in separating closely related isomers. While HPLC with fluorescence detection is often more sensitive than GC-MS for azaarene analysis, achieving complete separation of all isomers can be challenging. researchgate.net
Table 2: HPLC-FLD Conditions for Benz[c]acridine Analysis
| Parameter | Example Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detector | Excitation/Emission wavelengths optimized for the target analyte |
| UV Detector | Monitoring at multiple wavelengths (e.g., 254 nm, 280 nm) |
Thin-Layer Chromatography (TLC) for Trace Level Analysis
Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative and quantitative analysis of azaarenes at trace levels. researchgate.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a plate serves as the stationary phase, and a solvent or solvent mixture as the mobile phase.
A densitometric TLC method has been developed for the analysis of seven azaarenes, including benz[c]acridine, in grilled meat extracts. optica.orgrsc.org This method utilizes reversed-phase (RP-18) plates with a mobile phase of dichloromethane-n-hexane-2-propanol. Quantification is achieved by measuring the fluorescence intensity of the separated spots directly on the TLC plate using a densitometer. For benz[c]acridine, the limit of determination was found to be 0.1 ng/g in meat samples. rsc.org
TLC has also been employed in metabolic studies of 7-methylbenz[c]acridine to separate its metabolites from the parent compound. nih.gov This demonstrates the versatility of TLC in both environmental analysis and biochemical research.
Table 3: Densitometric TLC Method for Benz[c]acridine
| Parameter | Conditions |
| Stationary Phase | RP-18/UV plates |
| Mobile Phase | Dichloromethane-n-hexane-2-propanol (6:4:0.1, v/v) |
| Detection | Fluorescence measurement at 380 nm |
| Limit of Determination | 0.04 to 0.30 ng per spot |
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for the definitive structural identification of benz[c]acridines and for studying their interactions with other molecules. These methods provide detailed information about the molecular structure, bonding, and electronic properties of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. This information, including chemical shifts and coupling constants, allows for the unambiguous assignment of the molecular structure.
In the context of benz[c]acridines, NMR spectroscopy is crucial for confirming the identity of synthesized compounds and for characterizing their metabolites. researchgate.netnih.gov For example, in a study of phenyl acridine-9-carboxylates, ¹H and ¹³C NMR spectra were recorded in various deuterated solvents to examine the influence of the solvent on chemical shifts and to aid in the correct assignment of resonance signals. nih.gov The interpretation of these spectra, often aided by computational predictions, provides a complete picture of the molecular framework. The specific chemical shifts and splitting patterns of the protons and carbons in this compound would provide a unique fingerprint for its identification.
Raman and Infrared (IR) Spectroscopy for Molecular Vibrations and Complex Formation
Raman and Infrared (IR) spectroscopy are complementary vibrational spectroscopic techniques that provide information about the molecular vibrations of a compound. These vibrations are characteristic of the specific bonds and functional groups present in the molecule, making these techniques valuable for structural characterization.
Raman spectroscopy has been directly applied to study methyl-substituted benz[c]acridines. The Raman spectra of these compounds in the solid state have been recorded, and the observed vibrational frequencies have been assigned. nih.gov Furthermore, Raman spectroscopy has been used to investigate the in-vitro interaction between benz[c]acridines and DNA. The changes observed in the Raman spectra upon complex formation indicate that the interaction occurs not only with the base pairs but also with the sugar-phosphate backbone of the DNA. nih.gov
Both Raman and IR spectroscopy are powerful tools for studying the molecular structure of this compound and for probing its interactions with biological macromolecules, which is essential for understanding its mechanism of action.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Solution Studies
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are fundamental tools for the characterization of benz[c]acridine derivatives in solution. These techniques provide insights into the electronic structure of the molecule and its behavior in different solvent environments.
UV-Vis absorption spectra of acridine derivatives are characterized by transitions between π-electron energy levels within the aromatic ring system. researchgate.net For the parent compound, benz[c]acridine, multiple absorption maxima (λmax) have been recorded in cyclohexane, indicating a complex electronic structure. nih.gov Generally, acridine derivatives exhibit significant absorption in the range of 350–450 nm. researchgate.net Studies on related acridine compounds show absorption bands between 300-500 nm, with a primary peak often appearing around 400 nm. mdpi.com For instance, certain 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines in dichloromethane (B109758) show a broad absorption band around 320–360 nm, which is attributed to π–π* electronic transitions. beilstein-journals.org
Fluorescence spectroscopy offers higher sensitivity and specificity for studying polycyclic aromatic compounds like this compound. Dilute solutions of acridine and its salts are known to exhibit violet and green fluorescence, respectively. nih.gov The emission spectra of tetrahydroacridine derivatives, when excited at 325 nm, are dominated by broad bands ranging from 365 to 500 nm. beilstein-journals.org The specific emission wavelengths and quantum yields are influenced by the solvent and the substitution pattern on the acridine core. These spectroscopic properties are essential for quantitative analysis and for studying interactions with biological macromolecules.
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| Benz[c]acridine | Cyclohexane | 266, 273, 284, 315, 330, 338, 346, 355, 364, 374, 383 |
| Acridine Derivatives (General) | Various | 350 - 450 |
| Tetrahydroacridine Derivatives | Dichloromethane | 320 - 360 |
Mass Spectrometry in Metabolite and Adduct Identification
Mass spectrometry (MS) is an indispensable tool for elucidating the structures of metabolites and DNA adducts of xenobiotics like this compound. Its high sensitivity and specificity allow for the unambiguous identification of biotransformation products and covalent modifications to DNA. rsc.org
Application in Identification of Microsomal Metabolites
The metabolism of benz[c]acridine derivatives is typically studied in vitro using liver microsomal preparations, which contain the cytochrome P450 enzyme system responsible for oxidative metabolism. While specific data for this compound is limited, extensive research on the closely related isomer, 7-methylbenz[c]acridine, provides a clear framework for the application of mass spectrometry in metabolite identification. nih.govnih.gov
In these studies, rat liver microsomes are incubated with the parent compound. The resulting mixture is then extracted and analyzed, often by coupling gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry. nih.govnih.gov Mass spectrometry provides the molecular weight of the metabolites and, through fragmentation analysis (tandem MS or MS/MS), yields structural information. This allows for the identification of various metabolic products. For 7-methylbenz[c]acridine, major and minor metabolites have been successfully identified, including hydroxylated derivatives, dihydrodiols, and oxides, formed by enzymatic reactions on both the aromatic rings and the methyl group. nih.govnih.gov
| Metabolite Type | Specific Metabolite Identified |
|---|---|
| Hydroxymethyl Derivative | 7-hydroxymethylbenz[c]acridine |
| Dihydrodiols | trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine |
| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | |
| trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine | |
| Oxides (Epoxides) | 7-methylbenz[c]acridine-5,6-oxide |
| 7-hydroxymethylbenz[c]acridine-5,6-oxide | |
| Phenols | Phenolic derivatives |
Measurement of DNA Adducts in Experimental Systems
Metabolic activation of benz[c]acridines can lead to reactive intermediates that covalently bind to DNA, forming DNA adducts. These adducts are considered critical lesions that can initiate carcinogenesis. rsc.org Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the detection, characterization, and quantification of these DNA adducts. rsc.orgnih.gov
The analytical process involves several key steps. First, DNA is isolated from cells or tissues that have been exposed to the compound. The DNA is then typically hydrolyzed into individual nucleosides or nucleotides. This mixture is subsequently separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The eluent is introduced into a mass spectrometer, which can detect the modified nucleosides with high sensitivity and specificity. rsc.org Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of a suspected adduct, and the resulting fragmentation pattern provides definitive structural information, confirming the identity of the adduct and the site of modification on the DNA base. frontiersin.org This methodology allows for the detection of extremely low levels of adducts, making it suitable for realistic exposure scenarios. rsc.org
| Step | Description | Key Technique |
|---|---|---|
| 1 | Isolation of DNA from exposed cells or tissues. | Standard DNA extraction protocols |
| 2 | Enzymatic or chemical hydrolysis of DNA to constituent nucleosides/nucleotides. | Nuclease P1, alkaline phosphatase |
| 3 | Chromatographic separation of modified and unmodified nucleosides. | HPLC or UPLC |
| 4 | Detection and identification of adducts by mass analysis. | High-Resolution Mass Spectrometry (HRMS) |
| 5 | Structural confirmation through fragmentation analysis. | Tandem Mass Spectrometry (MS/MS) |
| 6 | Quantification of adducts, often using stable isotope-labeled internal standards. | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
Environmental Occurrence and Source Identification of Benz C Acridines
Presence in Environmental Matrices and Samples
Detection in Atmospheric Particulate Matter
No specific studies detailing the detection or concentration of 6-Methylbenz(c)acridine in atmospheric particulate matter were identified. While research exists on the photodegradation and transformation of the parent compound, acridine (B1665455), on models of atmospheric particles, this data is not specific to the 6-methylated form. nih.gov
Pyrolytic Formation and Origin in Organic Matter
The pyrolytic formation of acridine and its derivatives is generally understood to occur during the high-temperature processing of carbonaceous materials, such as the production of coal tar. nih.gov However, specific studies detailing the pyrolytic formation pathways of this compound from organic matter are absent from the reviewed literature. Synthesis of related compounds, such as 7,9-dimethylbenz[c]acridine, has been described from chemical precursors, but this does not address its natural pyrolytic origin. chemicalbook.com
Due to these limitations, it is not possible to generate interactive data tables or provide detailed research findings as requested.
Emerging Research Areas and Future Directions in 6 Methylbenz C Acridine Studies
Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation
Modern computational chemistry is providing unprecedented insights into the properties and interactions of 6-Methylbenz(c)acridine. These in silico methods offer a rapid and cost-effective means to predict its behavior and elucidate the mechanisms underlying its biological activity.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the carcinogenic potential of this compound and its derivatives. These models correlate the structural or physicochemical properties of these compounds with their biological activities. For instance, studies on related benz(c)acridines have utilized molecular orbital methods like the McLachlan-Hückel molecular orbital (McLachlan-HMO) and HMO methods to establish a link between the π-electron spin density at the nitrogen atom and carcinogenic activity. Such approaches can be extended and refined for this compound to create more accurate predictive models. Furthermore, advanced machine learning algorithms, such as hybrid neural networks, are being explored for their potential in predicting the carcinogenicity of chemical mixtures, a framework that could be adapted to assess the risks associated with this compound in complex environmental matrices.
Mechanistic Elucidation: Computational modeling plays a crucial role in understanding how this compound interacts with biological macromolecules. Molecular docking and molecular dynamics simulations are employed to visualize and analyze the binding of this compound and its metabolites to DNA and proteins. These simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize these complexes. For example, molecular modeling has been instrumental in the design of 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives that selectively bind to G-quadruplex DNA structures, providing a basis for the rational design of targeted therapeutic agents. By applying these computational tools to this compound, researchers can gain a deeper understanding of its mechanism of action at the molecular level.
Development of Novel Synthetic Pathways for Tailored Benzacridine Derivatives
The synthesis of this compound and its derivatives is a critical area of research, as it provides the necessary compounds for toxicological studies and the development of potential therapeutic agents. Current efforts are focused on developing more efficient, versatile, and environmentally friendly synthetic methodologies.
One-Pot, Multi-Component Reactions: A significant advancement in the synthesis of benzacridine derivatives is the use of one-pot, multi-component reactions. These reactions allow for the construction of complex molecular architectures from simple starting materials in a single step, often with high atom economy and reduced waste generation. Various catalysts, including solid acids and transition metals, have been employed to facilitate these transformations.
Modification of Existing Scaffolds: Another key strategy involves the chemical modification of the benzacridine core to create a library of derivatives with diverse functionalities. This approach allows for the systematic investigation of structure-activity relationships. For example, researchers have focused on modifying the linkers between the acridine (B1665455) and benzene (B151609) rings to synthesize novel analogues with altered DNA-binding properties and biological activities.
The development of these novel synthetic pathways is essential for creating tailored benzacridine derivatives with specific properties, which can then be used to probe biological systems and develop new applications.
Refinement of Mechanistic Understanding of Molecular Interactions with Biomolecules
A deeper understanding of the molecular interactions between this compound and biological macromolecules is fundamental to elucidating its mechanism of toxicity and exploring its potential therapeutic applications.
DNA Interactions: It is well-established that many polycyclic aromatic hydrocarbons, including benz(c)acridines, exert their carcinogenic effects through interactions with DNA. Research on the closely related 7-methylbenz(c)acridine (B1210542) has shown that its metabolites, particularly diol epoxides, can covalently bind to DNA, leading to mutations. The binding of this compound to DNA is a key area of ongoing investigation. Studies on acridine derivatives have revealed various binding modes, including intercalation between DNA base pairs and electrostatic interactions with the phosphate (B84403) backbone. The specific binding mode is often influenced by the nature and position of substituents on the acridine ring.
Protein Interactions: In addition to DNA, this compound and its metabolites can interact with various proteins, including enzymes involved in its metabolic activation and detoxification. Understanding these protein-ligand interactions is crucial for a complete picture of the compound's biological effects.
Advanced Spectroscopic Techniques: A range of advanced spectroscopic techniques are being employed to study these molecular interactions in detail. These include:
Fluorescence Resonance Energy Transfer (FRET): Used to measure distances between a fluorescently labeled biomolecule and the interacting ligand.
Circular Dichroism (CD) Spectroscopy: Provides information about changes in the secondary structure of biomolecules upon ligand binding.
Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of binding kinetics and affinity.
By combining these experimental techniques with computational modeling, researchers are refining the mechanistic understanding of how this compound interacts with its biological targets.
Exploration of New Analytical Techniques for Trace Analysis and Biomonitoring
The development of sensitive and selective analytical methods is crucial for the detection of this compound in environmental samples and for biomonitoring of human exposure.
Trace Analysis in Environmental Samples: Due to its potential toxicity, it is important to be able to detect even trace amounts of this compound in various environmental matrices such as air, water, and soil. Current analytical methods for polycyclic aromatic compounds often rely on chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Quadrupole Time-of-Flight (GC-QToF) Mass Spectrometry: This high-resolution mass spectrometry technique is particularly useful for separating and identifying polycyclic aromatic nitrogen heterocycles (PANHs), like this compound, from the more abundant polycyclic aromatic hydrocarbons (PAHs) in complex mixtures.
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection: HPLC is another powerful tool for the analysis of PAHs and their derivatives. Fluorescence detection offers high sensitivity for many of these compounds, while mass spectrometry provides structural information for unambiguous identification.
Biomonitoring: Biomonitoring involves the measurement of a chemical or its metabolites in biological samples (e.g., blood, urine) to assess human exposure. For this compound, biomonitoring strategies could focus on the detection of the parent compound, its metabolites, or adducts formed with proteins or DNA. The development of robust and validated biomonitoring methods is a key area for future research to better understand human exposure levels and associated health risks.
The exploration of new and improved analytical techniques will continue to be a priority in the study of this compound, enabling more accurate risk assessments and the development of effective mitigation strategies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Methylbenz(c)acridine, and how do they influence experimental design?
- Answer : this compound, as a polycyclic aromatic hydrocarbon (PAH) derivative, exhibits properties critical for handling and experimentation. Its low solubility in water necessitates the use of organic solvents like benzene or methylene chloride for dissolution . Fluorescence properties (common in acridine derivatives) enable its detection in spectroscopic assays . Melting point (~110–114°C) and stability at high temperatures (boiling point ~345°C) inform storage conditions (e.g., refrigeration to prevent degradation) and reaction setups requiring thermal control .
Q. What synthetic methodologies are recommended for preparing this compound in a research setting?
- Answer : The Bernthsen acridine synthesis is a foundational approach, involving condensation of diarylamines with carboxylic acids or anhydrides in the presence of zinc chloride or polyphosphoric acid. Modifications include substituting methyl groups at specific positions to yield this compound. Reaction optimization requires temperature control (200–270°C for zinc chloride; lower with polyphosphoric acid) and extended reaction times (24+ hours) to improve yields . Post-synthesis purification via column chromatography or recrystallization is essential to isolate high-purity products .
Q. How can researchers validate the purity of this compound for biological assays?
- Answer : High-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection is standard for purity assessment. Certified reference materials (e.g., CLPS-A series for PAHs) ensure calibration accuracy . Gas chromatography-mass spectrometry (GC-MS) is recommended for trace impurity detection, particularly in environmental samples . Melting point analysis and nuclear magnetic resonance (NMR) spectroscopy further confirm structural integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
